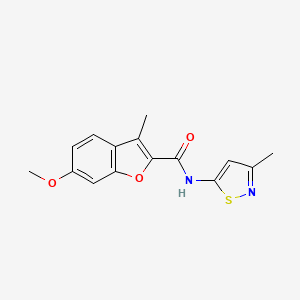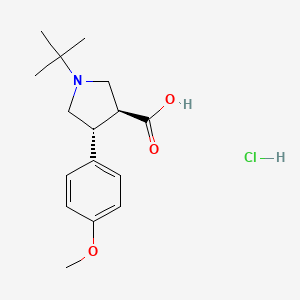![molecular formula C19H21N3O3 B2723176 2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-prop-2-enylacetamide CAS No. 872848-93-6](/img/structure/B2723176.png)
2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-prop-2-enylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-prop-2-enylacetamide is a complex organic compound that features both indole and pyrrolidine moieties. The indole ring is a common structure in many biologically active compounds, while the pyrrolidine ring is known for its versatility in medicinal chemistry .
Métodos De Preparación
The synthesis of 2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-prop-2-enylacetamide typically involves multiple steps. One common method includes the Fischer indole synthesis, where an indole derivative is formed from phenylhydrazine and an aldehyde or ketone under acidic conditions . The pyrrolidine ring can be introduced through various synthetic routes, including the cyclization of amino acids or the functionalization of preformed pyrrolidine rings . Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions .
Análisis De Reacciones Químicas
This compound can undergo several types of chemical reactions:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Aplicaciones Científicas De Investigación
2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-prop-2-enylacetamide has various applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-prop-2-enylacetamide involves its interaction with various molecular targets. The indole ring can bind to specific receptors or enzymes, modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity and selectivity by providing additional points of interaction . These interactions can affect various cellular pathways, leading to the compound’s biological effects .
Comparación Con Compuestos Similares
Similar compounds include other indole derivatives and pyrrolidine-containing molecules. For example:
Indole-3-acetic acid: A plant hormone with a similar indole structure but different functional groups.
Pyrrolidine-2,5-diones: Compounds with a pyrrolidine ring and two carbonyl groups, used in medicinal chemistry.
Indole-3-carbinol: A compound found in cruciferous vegetables with anticancer properties.
Compared to these compounds, 2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-prop-2-enylacetamide is unique due to its combination of both indole and pyrrolidine rings, which can provide a broader range of biological activities and applications .
Propiedades
IUPAC Name |
2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-2-9-20-19(25)18(24)15-12-22(16-8-4-3-7-14(15)16)13-17(23)21-10-5-6-11-21/h2-4,7-8,12H,1,5-6,9-11,13H2,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDZQUYHPBZZFRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-[(3-nitrophenyl)methyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2723096.png)

![2-(benzenesulfonyl)-N-[4-(1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B2723098.png)
![methyl 2-(8-(5-chloro-2-methylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2723099.png)
![N-[Cyano(cyclohexyl)methyl]-3-(4,5-dimethyl-2-oxo-1,3-thiazol-3-YL)propanamide](/img/structure/B2723100.png)
![3-[(2,6-Difluorophenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2723103.png)
![4-Amino-N-[2-(dimethylamino)ethyl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2723104.png)



![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)cinnamamide](/img/structure/B2723113.png)

![2-[4-[[(2R)-2-aminobutyl]amino]quinazolin-2-yl]-4-chlorophenol;dihydrochloride](/img/new.no-structure.jpg)
